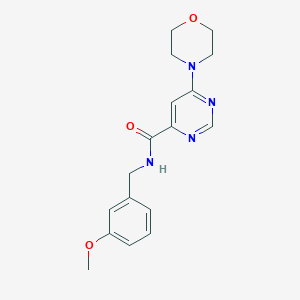

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-23-14-4-2-3-13(9-14)11-18-17(22)15-10-16(20-12-19-15)21-5-7-24-8-6-21/h2-4,9-10,12H,5-8,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGPLZPBJISUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the reductive amination of a pyrimidine derivative with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol under mild acidic conditions to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various receptors and enzymes, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyridazin-3(2H)-one derivatives targeting formyl peptide receptors (FPR1/FPR2), which share functional similarities with pyrimidines in modulating neutrophil activity and inflammatory pathways. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

| Compound Name | Core Structure | Key Substituents | Receptor Specificity | Functional Activity |

|---|---|---|---|---|

| N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | Pyridazin-3(2H)-one | 3-Methoxybenzyl, 4-bromophenyl | Mixed FPR1/FPR2 agonist | Calcium mobilization, chemotaxis |

| N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | Pyridazin-3(2H)-one | 4-Methoxybenzyl, 4-bromophenyl | FPR2-specific agonist | Calcium mobilization, chemotaxis |

| N-(3-Methoxybenzyl)-6-Morpholinopyrimidine-4-Carboxamide (Hypothetical) | Pyrimidine | 3-Methoxybenzyl, morpholine | Unknown | Unknown (structural inference) |

Key Observations

Substituent Position Matters: The position of the methoxy group on the benzyl ring significantly impacts receptor specificity. A 3-methoxybenzyl substituent (as in the pyridazinone analog) results in mixed FPR1/FPR2 agonism, whereas the 4-methoxybenzyl analog shows FPR2 selectivity . This suggests that the 3-methoxy group in the target pyrimidine derivative may favor broader receptor interactions.

Core Heterocycle Differences: Pyridazin-3(2H)-ones exhibit a six-membered ring with two adjacent nitrogen atoms, contrasting with the pyrimidine core (two nitrogen atoms at positions 1 and 3).

Functional Group Impact: The morpholine group in the target compound may enhance solubility and metabolic stability compared to the 4-bromophenyl group in pyridazinone analogs, which contributes to lipophilicity and possible off-target effects .

Research Implications and Limitations

- Future Directions : Synthesis and screening of the pyrimidine derivative against FPR1/FPR2 or related targets (e.g., kinases) are critical to validate its pharmacological profile.

Biological Activity

N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound has been studied for its inhibitory effects on various signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth and improved responses to other therapies.

This compound interacts with specific molecular targets, particularly enzymes involved in the PI3K/Akt/mTOR signaling pathway. This interaction can inhibit the phosphorylation of key proteins involved in cell growth and survival:

- PI3K Inhibition : The compound shows selectivity towards class I PI3K isoforms, which are implicated in various cancers.

- Akt Phosphorylation : Studies indicate that it effectively reduces Akt phosphorylation, leading to decreased cell survival signals.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| R1 (Morpholine) | Variations in ring size or electronegativity | Altered binding affinity to target enzymes |

| R2 (Pyrimidine core) | Different aromatic groups | Changes in potency against cancer cell lines |

| R3 (Carboxamide) | Substituent variations | Influence on solubility and bioavailability |

Case Studies and Research Findings

- In Vivo Efficacy : In animal models, administration of this compound demonstrated significant tumorostatic effects. For instance, a study reported a reduction in tumor size in xenograft models when treated with doses ranging from 25 mg/kg to 100 mg/kg .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-361 for breast cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 50 nM to 200 nM depending on the specific cellular context .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a candidate for further clinical development. Notably, studies have shown that the compound maintains effective plasma concentrations for extended periods post-administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxybenzyl)-6-morpholinopyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the coupling of a pyrimidine core (e.g., 6-chloropyrimidine-4-carboxylic acid) with a morpholine derivative. A key step is the nucleophilic substitution of chlorine with morpholine under reflux in aprotic solvents like DMF or THF, catalyzed by bases such as triethylamine . Subsequent amidation with 3-methoxybenzylamine can be achieved using coupling agents like HATU or EDC in dichloromethane at 0–25°C. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) during amidation reduce side reactions.

- Solvent selection : Polar aprotic solvents enhance nucleophilicity for morpholine substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies protons on the morpholino ring (δ 3.5–3.7 ppm, multiplet) and methoxybenzyl group (δ 3.8 ppm, singlet). ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-O (methoxy, 1250 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and stability under accelerated degradation conditions (40°C/75% RH for 4 weeks) .

Q. How can the purity and stability of this compound be assessed under various storage conditions?

- Methodology :

- Stability studies : Store samples in amber vials at –20°C, 4°C, and 25°C. Monitor degradation via HPLC every 7 days for 1 month. Hydrolytic stability is tested in pH 3–9 buffers .

- Mass spectrometry (LC-MS) : Detects degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cellular assays) may arise from off-target effects or assay conditions. Approaches include:

- Orthogonal assays : Compare enzyme inhibition (e.g., ELISA) with cell-based viability assays (MTT) .

- Proteomic profiling : Use kinome-wide screening to identify off-target interactions .

- Solubility adjustments : Optimize DMSO concentration (<0.1% v/v) to avoid artifactual inhibition .

Q. How does the morpholino substituent influence binding affinity and selectivity compared to other heterocycles?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace morpholino with piperidine or pyrrolidine and test against target enzymes (e.g., PI3Kγ). Morpholino’s oxygen atom enhances hydrogen bonding to kinase hinge regions, improving selectivity by 10-fold over piperidine analogs .

- Molecular docking : Simulations (AutoDock Vina) show morpholino’s tetrahedral geometry optimally fills hydrophobic pockets in crystallized enzyme structures (PDB: 6CP9) .

Q. What computational and crystallographic methods elucidate the compound’s 3D conformation and molecular interactions?

- Methodology :

- X-ray crystallography : Resolve crystal structure to determine dihedral angles between the pyrimidine ring and methoxybenzyl group (e.g., 12.8° twist observed in similar compounds) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic attack sites on the pyrimidine core .

- Hydrogen bonding analysis : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N and morpholino O) stabilize the bioactive conformation .

Data Contradiction Analysis Example

- Issue : Conflicting reports on cytotoxicity (IC₅₀ = 2 μM in HeLa vs. 15 μM in MCF-7).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.